molecular formula C14H14O B3051615 4-(1-Naphthyl)butan-2-one CAS No. 3506-84-1

4-(1-Naphthyl)butan-2-one

Cat. No.: B3051615
CAS No.: 3506-84-1
M. Wt: 198.26 g/mol
InChI Key: VEYCCHNUJNXSRR-UHFFFAOYSA-N
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Description

4-(1-Naphthyl)butan-2-one is an organic compound with the molecular formula C14H14O. It is a derivative of naphthalene, characterized by a butanone group attached to the naphthyl ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary target of 4-(1-Naphthyl)butan-2-one, also known as Nabumetone, is the cyclooxygenase-2 enzyme (COX-2) . This enzyme plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .

Mode of Action

Nabumetone interacts with its target, COX-2, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The action of Nabumetone affects the arachidonic acid pathway . By inhibiting COX-2, Nabumetone reduces the production of prostaglandins, which are key mediators of inflammation and pain . This leads to a decrease in inflammation and pain symptoms.

Pharmacokinetics

Nabumetone is a pro-drug, meaning it is metabolized in the body to produce its active form . The main metabolite is 6-methoxy-2-naphthylacetic acid (6 MNA), which exerts the anti-inflammatory effect . Nabumetone is well absorbed from the gastrointestinal tract and is mostly metabolized by first-pass metabolism after oral dosing . The peak serum concentration of 6 MNA is reached about 1 hour after oral dosing of Nabumetone, and it has a half-life of approximately 1.8 hours .

Result of Action

The molecular effect of Nabumetone’s action is the reduction of prostaglandin synthesis, leading to decreased inflammation and pain . On a cellular level, this results in reduced inflammatory response in cells where the COX-2 enzyme is active .

Action Environment

The action, efficacy, and stability of Nabumetone can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption of the drug . Additionally, factors such as the patient’s age, liver function, and the presence of other medications can influence the metabolism and effectiveness of the drug . .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 4-(1-Naphthyl)butan-2-one involves the condensation of 1-naphthaldehyde with an appropriate ketone under acidic or basic conditions. For example, the reaction between 1-naphthaldehyde and acetone in the presence of a base like sodium hydroxide can yield this compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized by using catalysts and specific reaction conditions to increase yield and purity. For instance, the use of palladium catalysts in hydrogenation reactions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-(1-Naphthyl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The naphthyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of naphthyl carboxylic acids.

    Reduction: Formation of 4-(1-Naphthyl)butanol.

    Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

4-(1-Naphthyl)butan-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features that allow it to serve as a versatile intermediate in organic synthesis and its potential biological activities. Its ability to undergo various chemical reactions and its role in the production of pharmaceuticals highlight its significance in both research and industry.

Properties

IUPAC Name

4-naphthalen-1-ylbutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-11(15)9-10-13-7-4-6-12-5-2-3-8-14(12)13/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYCCHNUJNXSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10188565
Record name 4-(1-Naphthyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10188565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3506-84-1
Record name 4-(1-Naphthalenyl)-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3506-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-Naphthyl)butan-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003506841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(1-Naphthyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10188565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-naphthyl)butan-2-one
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Record name 4-(1-NAPHTHYL)BUTAN-2-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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